molecular formula C23H22N4O3 B313113 2-[(4E)-4-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE

2-[(4E)-4-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B313113
M. Wt: 402.4 g/mol
InChI Key: WLNUMWARTCFNKC-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4E)-4-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features an indole moiety, a methylene bridge, and an imidazolidinyl ring, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the 1-ethyl-1H-indole-3-carbaldehyde through a Fischer indole synthesis.

    Condensation Reaction: The indole derivative is then subjected to a condensation reaction with 2,5-dioxo-1-imidazolidine to form the intermediate compound.

    Acylation: The final step involves the acylation of the intermediate with 3-methylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazolidinyl ring, potentially converting it into a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced imidazolidinyl derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-[(4E)-4-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(1-methyl-1H-indol-3-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(3-methylphenyl)acetamide
  • 2-{4-[(1-ethyl-1H-indol-3-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide

Uniqueness

The unique combination of the indole moiety, methylene bridge, and imidazolidinyl ring in 2-[(4E)-4-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE distinguishes it from other similar compounds

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

2-[(4E)-4-[(1-ethylindol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H22N4O3/c1-3-26-13-16(18-9-4-5-10-20(18)26)12-19-22(29)27(23(30)25-19)14-21(28)24-17-8-6-7-15(2)11-17/h4-13H,3,14H2,1-2H3,(H,24,28)(H,25,30)/b19-12+

InChI Key

WLNUMWARTCFNKC-XDHOZWIPSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC(=C4)C

SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC(=C4)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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